Cas no 919943-08-1 (N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide)

N-[3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a dichloropyridine moiety via a carboxamide bridge. The benzylsulfanyl substituent enhances its potential for selective reactivity and binding interactions. This structure suggests utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators due to its electron-rich aromatic systems and sulfur-containing functional groups. The dichloropyridine component may contribute to improved metabolic stability and lipophilicity, while the thiadiazole ring offers versatility for further derivatization. Its well-defined molecular architecture makes it a candidate for targeted pharmacological or agrochemical applications.
N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide structure
919943-08-1 structure
Product name:N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide
CAS No:919943-08-1
MF:C15H10Cl2N4OS2
MW:397.302097797394
CID:6285498
PubChem ID:17546995

N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 919943-08-1
    • EN300-26613408
    • N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide
    • Z29866205
    • AKOS034111900
    • Inchi: 1S/C15H10Cl2N4OS2/c16-11-6-10(7-18-12(11)17)13(22)19-14-20-15(21-24-14)23-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,19,20,21,22)
    • InChI Key: QHWWDEZRSZEVKJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)C(NC1=NC(=NS1)SCC1C=CC=CC=1)=O)Cl

Computed Properties

  • Exact Mass: 395.9673087g/mol
  • Monoisotopic Mass: 395.9673087g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121Ų
  • XLogP3: 4.8

N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26613408-0.05g
N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide
919943-08-1 95.0%
0.05g
$212.0 2025-03-20

N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide Related Literature

Additional information on N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide

N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide: A Comprehensive Overview

The compound with CAS No. 919943-08-1, known as N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzylsulfanyl group attached to a 1,2,4-thiadiazole ring and a 5,6-dichloropyridine moiety. The combination of these functional groups makes it a versatile compound with intriguing chemical properties.

Recent studies have highlighted the importance of thiadiazole derivatives in medicinal chemistry due to their ability to exhibit diverse biological activities. The benzylsulfanyl group in this compound contributes to its stability and enhances its solubility in organic solvents. Meanwhile, the 5,6-dichloropyridine moiety introduces electronic effects that can influence the compound's reactivity and bioavailability. These features make it an attractive candidate for further research in drug discovery.

One of the most promising applications of this compound lies in its potential as an antitumor agent. Preclinical studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines without significantly affecting normal cells. This selectivity is attributed to the compound's ability to target specific signaling pathways involved in cancer progression. Furthermore, its antioxidant properties have been explored in the context of neurodegenerative diseases, where oxidative stress plays a pivotal role.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiadiazole ring via cyclization reactions and the subsequent attachment of the benzylsulfanyl and dichloropyridine groups. Researchers have also investigated alternative synthetic routes to improve yield and reduce production costs.

In terms of pharmacokinetics, this compound has shown favorable absorption profiles in animal models. Its bioavailability is enhanced by the presence of the thiadiazole ring, which facilitates its passage through biological membranes. However, further studies are required to fully understand its metabolism and excretion pathways.

From an environmental perspective, this compound has been assessed for its biodegradability and ecotoxicity. Initial findings suggest that it has low toxicity towards aquatic organisms, making it a safer option for use in certain industrial applications.

In conclusion, N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-5,6-dichloropyridine-3-carboxamide represents a significant advancement in the field of heterocyclic chemistry. Its unique structure and diverse biological activities position it as a valuable tool for researchers in both academia and industry. As ongoing studies continue to uncover its full potential, this compound is poised to make a substantial impact on the development of novel therapeutic agents.

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